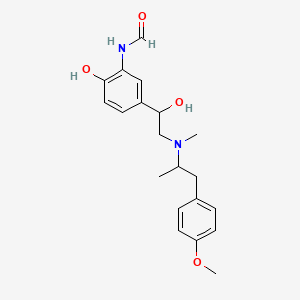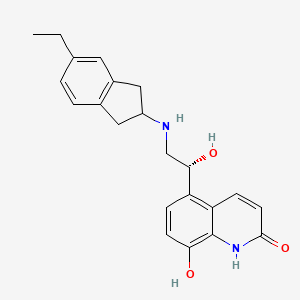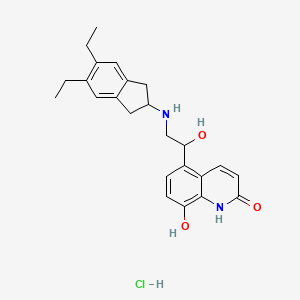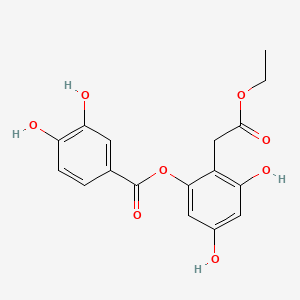
Citalopram Descyano Impurity Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Citalopram Descyano Impurity Oxalate is an impurity of Citalopram . It is an antidepressant medication used in the therapy of major depressive disorder and other mood disorders . The chemical name is 3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine oxalate .
Synthesis Analysis
The synthesis of Citalopram and its impurities has been investigated using various methods . For instance, one study used the RP-HPLC method for the separation of citalopram and its four impurities . Another study proposed novel synthetic methods for three impurities of escitalopram oxalate .Molecular Structure Analysis
The molecular formula of this compound is C21H24FNO5 . The molecular weight is 389.43 g/mol . The structure includes a 4-fluorophenyl group and a 1,3-dihydroisobenzofuran group .Chemical Reactions Analysis
The thermal degradation mechanism for citalopram and escitalopram has been studied . Citalopram presented a decomposition in a single step after melting, with decomposition via HBr, dimethylamine, and fluorobenzene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 389.42 g/mol . The influence of different experimental conditions on the chromatographic behavior of citalopram and its impurities has been investigated .Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Citalopram Descyano Impurity Oxalate involves the conversion of Citalopram into its corresponding descyano impurity followed by the formation of the oxalate salt.", "Starting Materials": [ "Citalopram", "Hydrogen chloride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Oxalic acid" ], "Reaction": [ "Citalopram is treated with hydrogen chloride in ethyl acetate to form the hydrochloride salt of Citalopram.", "The hydrochloride salt of Citalopram is then treated with sodium hydroxide in methanol to remove the cyano group, forming the descyano impurity.", "The descyano impurity is then treated with oxalic acid in methanol to form the oxalate salt of Citalopram Descyano Impurity." ] } | |
CAS No. |
390817-87-5 |
Molecular Formula |
C21H24FNO5 |
Molecular Weight |
389.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



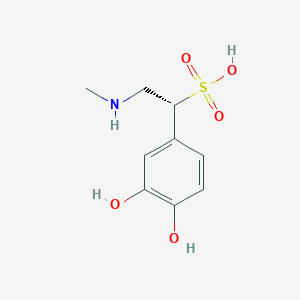
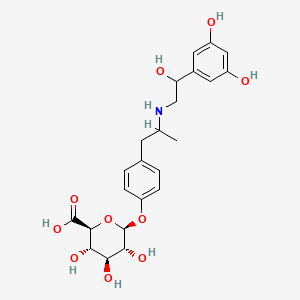
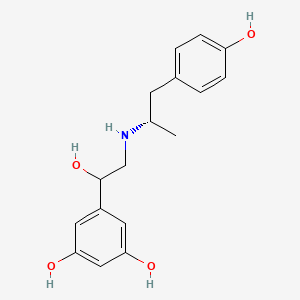
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

